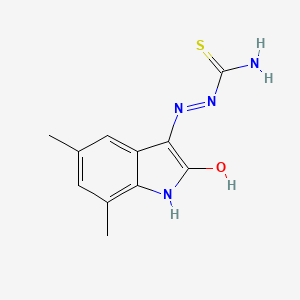![molecular formula C14H8N6O2S B2360727 5-NITRO-2-(2,3,6-TRIAZINO[5,4-B]INDOL-3-YLTHIO)PYRIDIN CAS No. 1024558-85-7](/img/structure/B2360727.png)
5-NITRO-2-(2,3,6-TRIAZINO[5,4-B]INDOL-3-YLTHIO)PYRIDIN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nitro-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}pyridine is a versatile chemical compound with a unique structure that enables its use in various scientific applications, including drug discovery, organic synthesis, and material science. This compound is part of the 5H-[1,2,4]triazino[5,6-b]indole family, which is known for its diverse biological activities and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It is used in drug discovery for its antiproliferative activity against cancer cells . Additionally, it serves as a valuable lead compound for the development of iron chelators, which are used in cancer therapy to inhibit cancer cell proliferation by depleting intracellular iron levels . The compound’s unique structure also makes it useful in organic synthesis and material science.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .
Mode of Action
It’s worth noting that indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests a broad spectrum of interactions with its targets, leading to a variety of changes at the molecular level .
Biochemical Pathways
It’s known that indole derivatives can significantly influence various biological processes, including cell respiration, dna/rna synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
It’s known that indole derivatives can inhibit cancer cell proliferation , suggesting that this compound could potentially have similar effects.
Action Environment
It’s worth noting that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph levels, temperature, and more .
Biochemische Analyse
Biochemical Properties
It is known that this compound has been used in pharmaceutical testing .
Cellular Effects
It is known that this compound has been used in pharmaceutical testing .
Molecular Mechanism
It is known that this compound has been used in pharmaceutical testing .
Temporal Effects in Laboratory Settings
It is known that this compound has been used in pharmaceutical testing .
Dosage Effects in Animal Models
It is known that this compound has been used in pharmaceutical testing .
Metabolic Pathways
It is known that this compound has been used in pharmaceutical testing .
Transport and Distribution
It is known that this compound has been used in pharmaceutical testing .
Subcellular Localization
It is known that this compound has been used in pharmaceutical testing .
Vorbereitungsmethoden
The synthesis of 5-nitro-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}pyridine involves several steps. One common method includes the reaction of 3-[(2-bromoprop-2-en-1-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole with bromine or iodine to form halomethyl derivatives . The product is then carefully washed with a mixture of methanol and dichloromethane and dried in a desiccator . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
5-nitro-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}pyridine undergoes various chemical reactions, including halocyclization, oxidation, and substitution reactions. For example, the reaction with bromine or iodine results in the formation of halomethyl derivatives . Common reagents used in these reactions include bromine, iodine, and other halogenating agents. The major products formed from these reactions are halomethyl-10H-[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indol-4-ium halides .
Vergleich Mit ähnlichen Verbindungen
5-nitro-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}pyridine is unique compared to other similar compounds due to its selective binding to ferrous ions and its potent antiproliferative activity against cancer cells . Similar compounds in the 5H-[1,2,4]triazino[5,6-b]indole family include derivatives with different substituents on the indole or triazino rings, which may exhibit varying degrees of biological activity and therapeutic potential . For example, compounds with pyridinocycloalkyl moieties have been shown to possess strong antiproliferative activity and lower cytotoxicity against normal cells .
Eigenschaften
IUPAC Name |
3-(5-nitropyridin-2-yl)sulfanyl-5H-[1,2,4]triazino[5,6-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N6O2S/c21-20(22)8-5-6-11(15-7-8)23-14-17-13-12(18-19-14)9-3-1-2-4-10(9)16-13/h1-7H,(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWHVDDEDBDVDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SC4=NC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-ethyl-1,3-thiazol-2-yl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2360644.png)
![2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2360650.png)
![6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B2360651.png)
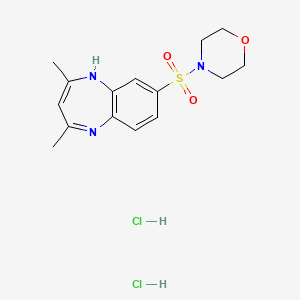
![2,4,5-trimethyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2360654.png)
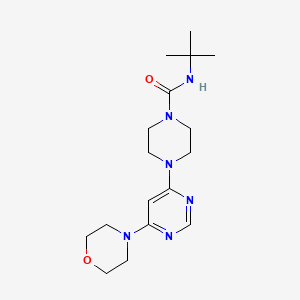
![4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-ethylpyrrolidin-2-one](/img/structure/B2360656.png)
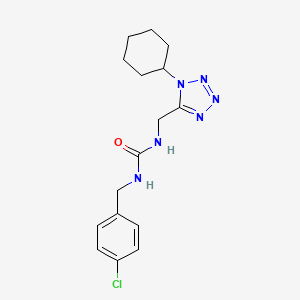
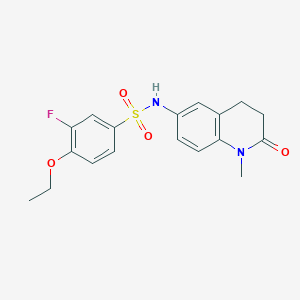
![2-(4-CHLOROPHENOXY)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-METHYLPROPANAMIDE](/img/structure/B2360661.png)
![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B2360662.png)
![(2-chloro-6-fluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2360663.png)
![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2360664.png)
